molecular formula C9H5BrFNO B2399097 6-Bromo-7-fluoroquinolin-2(1H)-one CAS No. 1566922-60-8

6-Bromo-7-fluoroquinolin-2(1H)-one

Cat. No. B2399097
CAS RN: 1566922-60-8
M. Wt: 242.047
InChI Key: NJFSIMDTFFXIHB-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoroquinolin-2(1H)-one, also known as B-FQ, is a heterocyclic compound containing both a bromine and a fluorine atom. It is a compound of particular interest due to its potential applications in scientific research and its unique chemical properties. B-FQ is used in various laboratory experiments, including synthesizing organic and inorganic compounds, and is becoming increasingly popular in the scientific research community. In

Scientific Research Applications

Synthesis and Functionalization

6-Bromo-7-fluoroquinolin-2(1H)-one and its derivatives have been extensively studied for their potential in various synthetic and functionalization processes. For instance, mono- and disubstituted 2-bromo-3-fluoroquinolines can be transformed into 3-fluoroquinoline-2-carboxylic acids through halogen/metal permutation and into 2-bromo-3-fluoroquinoline-4-carboxylic acids via deprotonation and carboxylation, which can then be reduced to 3-fluoroquinoline-4-carboxylic acids. These processes highlight the versatility of bromo-fluoroquinolines in synthetic chemistry, allowing for the introduction of functional groups at various positions on the quinoline ring (Ondi, Volle, & Schlosser, 2005).

Synthesis of σ2-Receptor Ligands

6-Bromo-7-fluoroquinolin-2(1H)-one derivatives have been synthesized and evaluated as σ2-receptor ligands, showing potential in the field of nuclear medicine. For example, compounds like 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide have demonstrated high affinity and selectivity for the σ2-receptor, indicating their potential as PET radiotracers for imaging solid tumors (Rowland et al., 2006).

Antibacterial and Antifungal Applications

Several derivatives of 6-Bromo-7-fluoroquinolin-2(1H)-one have been synthesized and shown to possess significant antibacterial and antifungal activities. These include compounds like 8-bromo-3-cyano-6-fluoroquinoline-4(1H)-one and related derivatives, which demonstrate broad antibacterial activity against both gram-positive and gram-negative bacteria, and some also showing remarkable antifungal activity (Abdel‐Wadood et al., 2014).

Inhibitors of Influenza A Endonuclease

3-Hydroxyquinolin-2(1H)-ones, including derivatives of 6-Bromo-7-fluoroquinolin-2(1H)-one, have been evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. Derivatives like 6- and 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one have been found among the more potent inhibitors, indicating their potential in antiviral drug development (Sagong et al., 2013).

properties

IUPAC Name

6-bromo-7-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFSIMDTFFXIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=CC(=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-fluoroquinolin-2(1H)-one

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